Dauricumine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

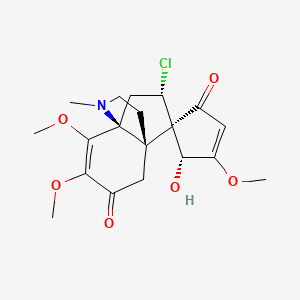

Dauricumine is a natural product found in Sinomenium acutum, Menispermum dauricum, and Hypserpa nitida with data available.

Aplicaciones Científicas De Investigación

Inhibition of HERG Potassium Channels

Dauricumine, derived from Menispermum dauricum, demonstrates significant effects on human-ether-a-go-go-related gene (HERG) potassium channels. It inhibits HERG currents in a concentration-dependent manner, suggesting potential use in the treatment of arrhythmias and other cardiac conditions (Zhao et al., 2012).

Role in Alkaloid Formation

Studies on Menispermum dauricum root culture show that this compound participates in the conversion to other alkaloids like acutumine and acutumidine. This highlights its role in the biosynthesis and metabolic pathways of chlorinated alkaloids, which is essential for developing medicinal applications (Sugimoto et al., 2001).

Cardiovascular Pharmacological Effects

This compound exhibits notable cardiovascular pharmacological effects, particularly in antiarrhythmic activities. Its mechanism includes blocking cardiac transmembrane ion currents, which is crucial for developing new cardiovascular drugs (Qian, 2002).

Blocking P-Type Calcium Channels

Research indicates this compound's potential in treating epilepsy, hypertension, and asthma due to its inhibitory action on P-type calcium channels in the brain (Lu et al., 1994).

Anti-Inflammatory and Antioxidant Properties

This compound has shown protective effects against airway inflammation in asthmatic mice and may regulate the T-helper 2 response and chemokine level, suggesting its potential as an anti-inflammatory agent (Lv et al., 2020).

Treatment of Severe Pneumonia

Dauricine, when combined with clindamycin, inhibits severe pneumonia co-infected by influenza virus H5N1 and Streptococcus pneumoniae. This underscores its potential in pneumonia treatment (Li et al., 2018).

Pulmonary Toxicity and Metabolic Activation

While dauricine shows promising pharmacological activities, it's crucial to note the associated pulmonary toxicity and metabolic activation, indicating the need for cautious use and further investigation (Jin et al., 2010).

Pharmacokinetics in Rat Plasma

Understanding the pharmacokinetics of dauricine in rat plasma aids in the development of dosing regimens and safety profiles for its use as a medicinal compound (Geng et al., 2018).

Vasodilation and Myocardial Preservation

This compound in Rhododendron dauricum shows vasodilation effects and myocardial preservation, which could be significant in treating cardiovascular diseases (Zhang et al., 2010).

CYP3A-mediated Apoptosis

The apoptotic effects of dauricine in human bronchial epithelial cells and mouse lungs, mediated by CYP3A, reveal its potential implications in the treatment of respiratory conditions (Jin et al., 2012).

Anti-Inflammatory Effects

Dauricine demonstrates anti-inflammatory effects, which could be useful in treating conditions like sore throat and rheumatism (Du et al., 1986).

Propiedades

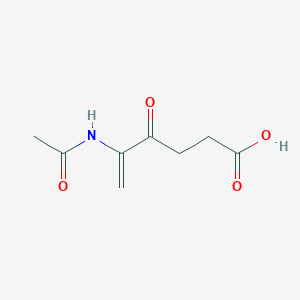

Fórmula molecular |

C19H24ClNO6 |

|---|---|

Peso molecular |

397.8 g/mol |

Nombre IUPAC |

(1S,4'R,6S,10R,11S)-11-chloro-4'-hydroxy-3',4,5-trimethoxy-7-methylspiro[7-azatricyclo[4.3.3.01,6]dodec-4-ene-10,5'-cyclopent-2-ene]-1',3-dione |

InChI |

InChI=1S/C19H24ClNO6/c1-21-6-5-17-8-10(22)14(26-3)16(27-4)18(17,21)9-12(20)19(17)13(23)7-11(25-2)15(19)24/h7,12,15,24H,5-6,8-9H2,1-4H3/t12-,15-,17+,18+,19+/m0/s1 |

Clave InChI |

FSXRARBVZZKCGJ-WPLONRSQSA-N |

SMILES isomérico |

CN1CC[C@@]23[C@@]1(C[C@@H]([C@@]24[C@H](C(=CC4=O)OC)O)Cl)C(=C(C(=O)C3)OC)OC |

SMILES canónico |

CN1CCC23C1(CC(C24C(C(=CC4=O)OC)O)Cl)C(=C(C(=O)C3)OC)OC |

Sinónimos |

acutumine dauricumine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N(2)-[3-methoxy-4-(morpholin-4-yl)phenyl]-N(4)-(quinolin-3-yl)pyrimidine-2,4-diamine](/img/structure/B1247682.png)

![2-[[3-(2-Amino-1,2-dioxoethyl)-2-methyl-1-benzyl-1,6,7,8-tetrahydrocyclopent[g]indol-4-yl]oxy]acetic acid](/img/structure/B1247684.png)

![(10S)-10-[(9S)-3-carboxy-2,5-dihydroxy-4,6,9-trimethyl-10-oxoanthracen-9-yl]peroxy-3,8-dihydroxy-1,7,10-trimethyl-9-oxoanthracene-2-carboxylic acid](/img/structure/B1247688.png)